10S-Lumateperone, commonly referred to as Lumateperone, is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and depressive episodes associated with bipolar I and II disorders. It is marketed under the brand name Caplyta and was developed by Intra-Cellular Therapies, licensed from Bristol-Myers Squibb. Lumateperone was approved by the U.S. Food and Drug Administration in December 2019 for schizophrenia treatment and subsequently for bipolar depression in December 2021 .
The synthesis of Lumateperone involves several key steps that utilize advanced organic chemistry techniques. A notable method includes the resolution of a late-stage tetracyclic intermediate, which is crucial for achieving the desired pharmacological activity .
The synthetic route typically begins with commercially available precursors, which undergo transformations such as cyclization, functional group modifications, and resolution processes. The final product is obtained as Lumateperone tosylate, which enhances its stability and solubility for pharmaceutical use .
The molecular formula for Lumateperone tosylate is with a molecular weight of approximately 565.7 g/mol. The IUPAC name for Lumateperone is 1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-5(16),6,8-trien-12-yl]butan-1-one .
The structural representation indicates multiple functional groups that contribute to its pharmacological profile. Key features include a fluorophenyl group and a complex tetracyclic structure that influences its receptor binding affinity.
Lumateperone exhibits a unique mechanism of action by acting as an antagonist at serotonin receptors (specifically 5-HT2A) and modulating dopamine receptors (D1, D2, D4). It also inhibits the serotonin transporter (SERT), which contributes to its antidepressant effects .
Pharmacological studies indicate that Lumateperone's receptor binding profile allows it to effectively address both positive and negative symptoms of schizophrenia while minimizing typical antipsychotic side effects such as extrapyramidal symptoms .
Lumateperone appears as a white to off-white powder with high solubility in aqueous solutions across a pH range from 1.0 to 7.4. Its bioavailability is approximately 4.4%, with peak plasma concentrations reached within one to two hours post-administration .
The compound demonstrates significant protein binding (approximately 97.4%) and has a volume of distribution around 4.1 L/kg after intravenous administration . The stability profile indicates that it does not inhibit common cytochrome P450 enzymes significantly.
Lumateperone's primary application lies in psychiatry for treating schizophrenia and bipolar depression. Its unique pharmacological properties have made it a subject of interest in clinical research aimed at understanding its broader implications for mental health treatment . Ongoing studies are exploring its potential benefits in managing other psychiatric conditions due to its favorable side effect profile compared to traditional antipsychotics.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1